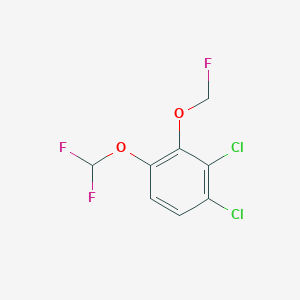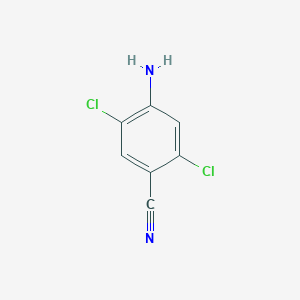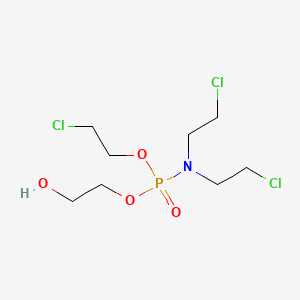
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B 641, also known as 2-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]oxyethanol, is a compound used primarily in industrial and scientific research applications. It is known for its unique chemical properties and versatility in various reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B 641 involves the reaction of bis(2-chloroethyl)amine with phosphoryl chloride and ethylene glycol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The process involves:
Reaction of bis(2-chloroethyl)amine with phosphoryl chloride: This step forms an intermediate compound.
Addition of ethylene glycol: This step completes the synthesis, resulting in the formation of B 641.
Industrial Production Methods
Industrial production of B 641 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions
B 641 undergoes various chemical reactions, including:
Oxidation: B 641 can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups in B 641, leading to new derivatives.
Substitution: B 641 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphoryl derivatives, while reduction can produce various amine derivatives.
科学研究应用
B 641 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for potential therapeutic uses, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of B 641 involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways depend on the application and the specific biological system being studied.
相似化合物的比较
Similar Compounds
LOCTITE 641: A medium-strength anaerobic retaining compound used for bonding cylindrical fitting parts.
Other bis(2-chloroethyl)amine derivatives: These compounds share similar chemical structures but may have different functional groups or substituents.
Uniqueness
B 641 is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain industrial and research applications where other compounds may not be as effective.
属性
CAS 编号 |
78218-71-0 |
|---|---|
分子式 |
C8H17Cl3NO4P |
分子量 |
328.6 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]oxyethanol |
InChI |
InChI=1S/C8H17Cl3NO4P/c9-1-4-12(5-2-10)17(14,15-7-3-11)16-8-6-13/h13H,1-8H2 |
InChI 键 |
VWFFRRORGKQUOU-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)N(CCCl)P(=O)(OCCO)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


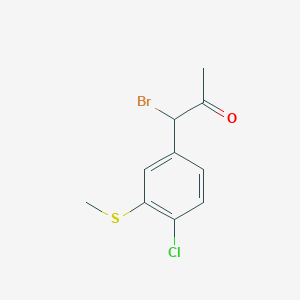
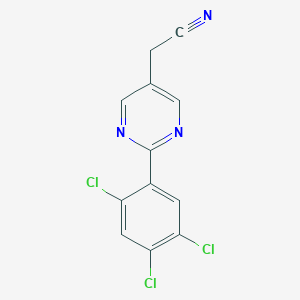
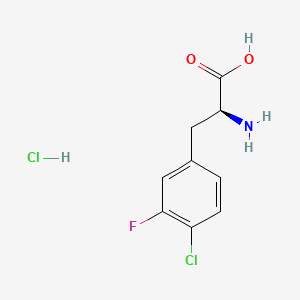


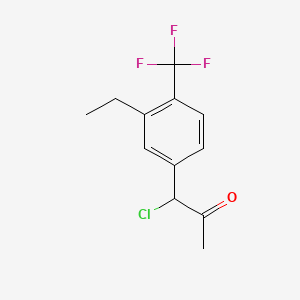
![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)
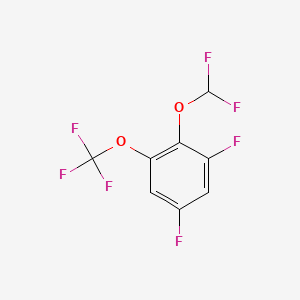


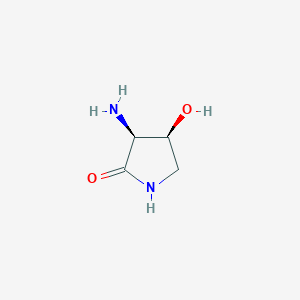
![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
